molecular formula C24H20Cl2N4O4S B4617836 4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide

4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide

Cat. No.: B4617836
M. Wt: 531.4 g/mol
InChI Key: VNWLPGDYYZVFLY-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide is a useful research compound. Its molecular formula is C24H20Cl2N4O4S and its molecular weight is 531.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 530.0582317 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

Research on compounds with quinoline derivatives, similar to the mentioned chemical, focuses on understanding their molecular structure and properties. A study by Shahab et al. (2015) investigated the molecular structure, UV, IR, and 1H NMR spectra of a new dichroic dye based on a quinoline derivative, modeling its structure using Density Functional Theory (DFT) and analyzing its electronic absorption spectrum in dimethylformamide (DMF) solution (Shahab et al., 2015).

Anticancer Activity

Compounds bearing sulfonamide fragments, such as those related to the query, have been synthesized and evaluated for their anticancer activity. Cumaoğlu et al. (2015) explored the synthesis and pro-apoptotic effects of new sulfonamide derivatives, finding that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).

Heterocyclic Synthesis

The synthesis of polyfunctionally substituted pyridine and pyrazole derivatives from compounds similar to the query demonstrates the chemical versatility and potential for generating diverse molecular architectures. Hussein et al. (2008) detailed the synthesis of various derivatives through reactions with active methylene compounds and hydrazines, showcasing the compound's utility in heterocyclic chemistry (Hussein et al., 2008).

Antibacterial and Antifungal Activities

Sulfonamide derivatives containing quinoxaline ring systems have been synthesized and tested for their antibacterial and antifungal activities. Patel et al. (2010) found that some of these compounds showed remarkable activities against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Patel et al., 2010).

Catalysis

Research on ionic liquids related to the chemical has explored their use as catalysts. Tejeswararao (2016) studied the catalyzed synthesis of quinoxaline derivatives using an acidic ionic liquid, demonstrating the potential for efficient and reusable catalyst systems in organic synthesis (Tejeswararao, 2016).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O4S/c25-16-7-12-22(19(26)14-16)34-13-3-6-24(31)28-17-8-10-18(11-9-17)35(32,33)30-23-15-27-20-4-1-2-5-21(20)29-23/h1-2,4-5,7-12,14-15H,3,6,13H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWLPGDYYZVFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
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4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
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4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
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4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
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4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
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4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide

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